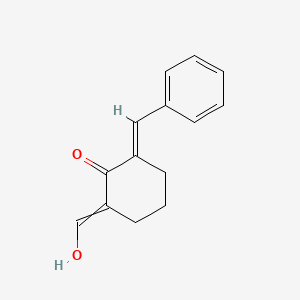

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one

Description

(2E)-2-Benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is an asymmetrical mono-carbonyl analog of curcumin (AMAC) characterized by a cyclohexanone core substituted with benzylidene and hydroxymethylidene groups at the 2- and 6-positions, respectively. This compound is synthesized via aldol condensation reactions involving aromatic aldehydes and cyclohexanone under basic or acidic conditions . Its structural features, including conjugated double bonds and polar substituents, contribute to its biological activities, such as anti-inflammatory and antioxidant properties .

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C14H14O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2/b12-9+,13-10? |

InChI Key |

HYRYUUVXVWIWMO-BTWZHFOESA-N |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)C(=CO)C1 |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C(=CO)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one typically involves the condensation of benzaldehyde with cyclohexanone under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

Reduction: The benzylidene group can be reduced to form a cyclohexylmethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: The major product is (2E)-2-benzylidene-6-carboxycyclohexan-1-one.

Reduction: The major product is (2E)-2-cyclohexylmethyl-6-(hydroxymethylidene)cyclohexan-1-one.

Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclohexanone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.

Biology and Medicine

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features. Researchers may investigate its potential as a lead compound for drug development.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Key Observations :

- Substituents significantly impact yields. Electron-donating groups (e.g., 4-methylphenyl in 1e) reduce yields compared to electron-withdrawing groups (e.g., 4-hydroxy-3-methoxyphenyl in 1a) .

- The hydroxymethylidene group in the target compound enhances hydrophilicity, unlike the hydrophobic furan or benzylidene groups in analogs like C11 or 1a .

Anti-Inflammatory Activity (IC₅₀ in µM)

Key Findings :

- The parent AMAC exhibits moderate anti-inflammatory activity (IC₅₀ = 56.29 µM), which is significantly enhanced by Mannich base modifications (e.g., 2d: IC₅₀ = 1.93 µM) .

- Antioxidant activity is reduced in Mannich derivatives compared to the parent compound, suggesting that polar substituents like hydroxymethylidene are critical for radical scavenging .

Spectroscopic and Physical Properties

FTIR and NMR Data

| Compound | FTIR Peaks (cm⁻¹) | ¹H-NMR Shifts (δ/ppm, CDCl₃) |

|---|---|---|

| 1a | 1647 (C=O), 1587 (C=C), 1174 (C-O) | 1.80 (m, 2H), 3.87 (s, OCH₃), 6.8–7.4 (Ar-H) |

| 1e | 1734 (C=O), 1593 (C=C), 1161 (C-O) | 2.38 (s, CH₃), 2.91–2.93 (CH₂) |

| Target Compound* | Expected: ~1640 (C=O), ~1600 (C=C), ~3400 (OH) | Predicted: 6.5–7.5 (Ar-H), 2.5–3.0 (CH₂) |

*Predicted data based on structural analogs.

Structural Insights :

- The C=O stretch in 1e (1734 cm⁻¹) is higher than in 1a (1647 cm⁻¹), likely due to electron-withdrawing effects of the methyl group .

- Aromatic proton shifts in 1a (6.8–7.4 ppm) correlate with the 4-hydroxy-3-methoxyphenyl substituent .

Key Structural and Functional Differences

Fluorinated/Methoxylated Analogs: Enhance electronic effects and bioavailability but require complex synthesis .

Symmetry vs. Asymmetry :

- Symmetrical analogs (e.g., C16 in ) exhibit higher crystallinity, while asymmetrical analogs (e.g., target compound) offer tunable bioactivity .

Biological Activity

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one, also known as 2-benzylidene-6-hydroxymethylcyclohexanone, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14O2

- Molecular Weight : 214.26 g/mol

- IUPAC Name : (2E,6E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one

- Structure : The compound features a cyclohexanone ring with a benzylidene and hydroxymethylidene substituent.

Biological Activities

Research indicates that (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one exhibits various biological activities, including:

-

Antioxidant Activity :

- The compound has been shown to scavenge free radicals, contributing to its potential as an antioxidant agent. Studies suggest that it may inhibit oxidative stress-related damage in cells.

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the concentration and type of bacteria tested.

-

Cytotoxic Effects :

- In vitro studies have demonstrated that (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

-

Anti-inflammatory Properties :

- The compound is believed to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

The precise mechanism of action for (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is still under investigation. However, it is hypothesized that its biological effects may be mediated through the following pathways:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress.

- Modulation of Signaling Pathways : It may influence pathways involved in apoptosis and inflammation, although specific targets remain unidentified.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity through DPPH radical scavenging assays. |

| Study 2 | Reported antimicrobial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. |

| Study 3 | Showed cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |

| Study 4 | Investigated anti-inflammatory effects in a murine model, showing reduced levels of pro-inflammatory cytokines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.